Benzhydrylsilane
Overview
Description
Benzhydrylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzhydryl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The benzhydryl group consists of two phenyl rings attached to a central carbon, which is further bonded to a silicon atom. This structure imparts distinct chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydrylsilane can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with a silicon hydride in the presence of a catalyst. For instance, the reaction between benzhydryl chloride and trimethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon compound.
Industrial Production Methods: In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzhydrylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzhydrylsilanol, where the silicon atom is bonded to a hydroxyl group.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different substituents on the silicon atom.
Substitution: this compound can participate in substitution reactions where the benzhydryl group or the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed:
Oxidation: Benzhydrylsilanol
Reduction: Various organosilicon compounds
Substitution: Functionalized benzhydrylsilanes with different substituents
Scientific Research Applications
Benzhydrylsilane finds applications in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and delivery systems.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
Benzhydrylsilane can be compared with other similar compounds such as:
Diphenylsilane: Similar in structure but with different reactivity due to the absence of the benzhydryl group.
Triphenylsilane: Contains three phenyl groups attached to silicon, offering different steric and electronic properties.
Phenylsilane: A simpler compound with a single phenyl group attached to silicon.
Uniqueness: this compound is unique due to the presence of the benzhydryl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Comparison with Similar Compounds
- Diphenylsilane
- Triphenylsilane
- Phenylsilane
Properties
IUPAC Name |
benzhydrylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQXCREBFMTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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